Cas no 2224497-75-8 (N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide)
N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide
- 2224497-75-8
- Z3488564478
- EN300-6636768
- AKOS033679034
-
- Inchi: 1S/C10H14N2OS/c1-5-8(13)12-10(3,4)9-11-7(2)6-14-9/h5-6H,1H2,2-4H3,(H,12,13)
- InChI Key: AYPLMYWARPFTPM-UHFFFAOYSA-N
- SMILES: S1C=C(C)N=C1C(C)(C)NC(C=C)=O
Computed Properties
- Exact Mass: 210.08268425g/mol
- Monoisotopic Mass: 210.08268425g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 70.2Ų
N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6636768-0.05g |
N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide |
2224497-75-8 | 95.0% | 0.05g |
$246.0 | 2025-03-13 |
N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide
Professional Introduction to N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide (CAS No. 2224497-75-8)
N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 2224497-75-8, belongs to a class of molecules that exhibit promising biological activities. The structural features of this compound, particularly its 4-methyl-1,3-thiazole moiety and the amide functional group, make it a versatile candidate for further exploration in drug discovery and therapeutic applications.
The 4-methyl-1,3-thiazole ring is a key structural component that contributes to the unique chemical and biological properties of N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide. This heterocyclic structure has been widely studied for its potential in various pharmacological contexts. The presence of the methyl group at the 4-position of the thiazole ring enhances its interaction with biological targets, making it an attractive scaffold for medicinal chemistry investigations.
In recent years, there has been a growing interest in thiazole derivatives due to their broad spectrum of biological activities. These derivatives have been reported to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The amide group in N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide further contributes to its pharmacological potential by providing a site for hydrogen bonding interactions with biological targets. This dual functionality makes the compound a promising candidate for further development as a therapeutic agent.
Recent studies have highlighted the importance of optimizing the structural features of thiazole derivatives to enhance their biological activity. Researchers have focused on modifying the substituents around the thiazole ring and incorporating additional functional groups to improve binding affinity and selectivity. The compound N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide represents an example of such optimization efforts, where the combination of the 4-methyl-1,3-thiazole moiety and the amide group has been strategically designed to maximize its pharmacological potential.
The synthesis of N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yi]prop--enamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the 4-methyl--1,3-thia--le ring into the propenamide backbone necessitates careful consideration of synthetic pathways to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition metal-catalyzed hydrogenations, have been employed to construct the desired molecular framework efficiently.
The biological evaluation of N-[2-(4-Methyl--1,3-thia--le]propenamide has revealed intriguing results that warrant further investigation. Preclinical studies have demonstrated its potential in modulating various biological pathways associated with inflammation and cell proliferation. The compound has shown promising activity in vitro against several disease models, suggesting its therapeutic relevance. These findings have prompted researchers to explore its mechanism of action in greater detail.
In vivo studies have provided additional insights into the pharmacological profile of N-[2-(4-Methyl--1,3-thia--le]propenamide. Animal models have revealed dose-dependent effects on key physiological parameters, indicating its potential as a lead compound for drug development. The compound's ability to interact with specific biological targets has been further validated through structural biology approaches such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
The development of novel therapeutic agents requires a comprehensive understanding of their chemical properties and interactions with biological systems. Computational methods such as molecular docking and quantum mechanical calculations have been instrumental in predicting the binding affinity and selectivity of N-[2-(4-Methyl--1,3-thia--le]propenamide towards target proteins. These computational approaches have helped guide experimental design and optimize lead compounds for clinical development.
The future prospects for N-[2-(4-Methyl--1,3-thia--le]propenamide are promising, with ongoing research aimed at further refining its pharmacological properties. Efforts are underway to develop more potent derivatives through structure-based drug design strategies. Additionally, exploratory studies are being conducted to evaluate its potential in combination therapies with other known drugs.
In conclusion, N-[2-(4-Methyl--1,3-thia--le]propenamide (CAS No. 2224497_75_8) is a structurally unique compound with significant potential in pharmaceutical applications. Its combination of a 4-methyl_1_3_thiazole moiety and an amide group makes it an attractive candidate for further exploration in drug discovery programs. With continued research and development efforts، this compound holds promise as a therapeutic agent for various diseases.
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